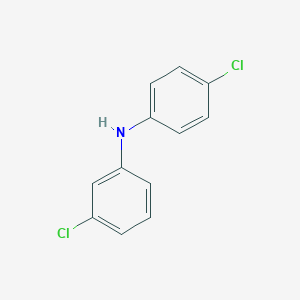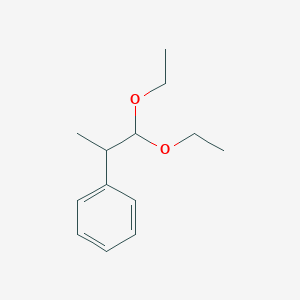
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-beta-alanine 2-(dimethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-beta-alanine 2-(dimethylamino)ethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields such as pharmaceuticals, agriculture, and material science. The compound is also known as DMACA and is synthesized using a specific method, which will be discussed in
Mécanisme D'action
The mechanism of action of DMACA is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of inflammatory mediators. DMACA has also been found to scavenge free radicals, which are known to cause oxidative damage to cells and tissues.
Effets Biochimiques Et Physiologiques
DMACA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has anti-inflammatory, antioxidant, and anticancer properties. DMACA has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMACA in lab experiments include its relatively low cost and its availability in large quantities. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. DMACA is also sensitive to light and air, which can affect its stability.
Orientations Futures
There are numerous future directions for the study of DMACA. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the study of the compound's potential as a plant growth regulator, which could have significant implications for agriculture. Additionally, further research is needed to fully understand the mechanism of action of DMACA and to explore its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of DMACA involves a multi-step process that includes the reaction of cycloheptatriene with maleic anhydride, followed by the reaction of the resulting product with glycine. The final step involves the reaction of the intermediate product with dimethylaminoethanol. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
DMACA has been extensively studied for its potential application in pharmaceuticals. The compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. DMACA has also been studied for its potential use as a plant growth regulator and as a material for the fabrication of organic electronic devices.
Propriétés
Numéro CAS |
15499-09-9 |
|---|---|
Nom du produit |
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-beta-alanine 2-(dimethylamino)ethyl ester |
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 3-[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]propanoate |
InChI |
InChI=1S/C14H20N2O3/c1-16(2)10-11-19-14(18)8-9-15-12-6-4-3-5-7-13(12)17/h3-7H,8-11H2,1-2H3,(H,15,17) |
Clé InChI |
ZCALLRJEILXULN-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)CCNC1=CC=CC=CC1=O |
SMILES canonique |
CN(C)CCOC(=O)CCNC1=CC=CC=CC1=O |
Autres numéros CAS |
15499-09-9 |
Synonymes |
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-β-alanine 2-(dimethylamino)ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




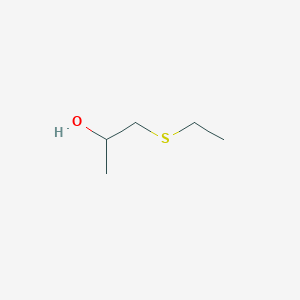
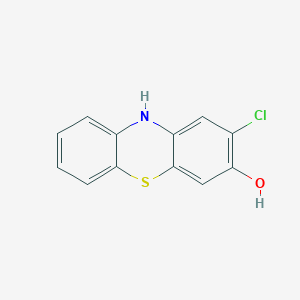
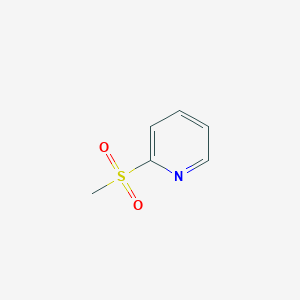

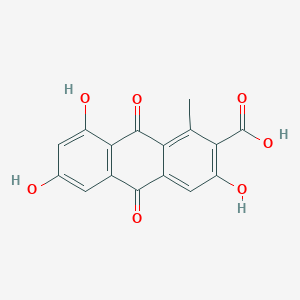
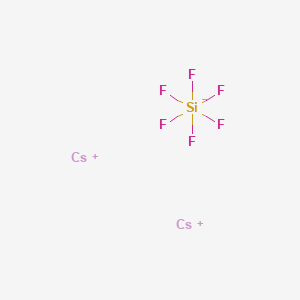
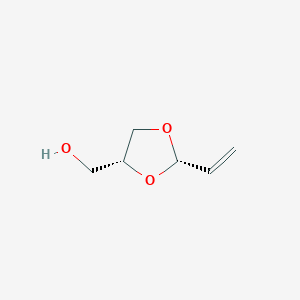
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
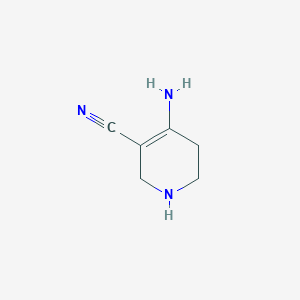
![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)

